
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene
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Overview
Description
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a chemical compound with the molecular formula C8H2ClF4NO4 and a molecular weight of 287.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzodioxene ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene typically involves multi-step organic reactions. The starting materials often include chlorinated and fluorinated aromatic compounds, which undergo nitration and cyclization reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced chemical reactors and purification techniques. The scalability of the synthesis process is essential for producing sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-2,2,3,3-tetrafluoro-7-amino-1,4-benzodioxene, while substitution reactions can introduce various functional groups into the benzodioxene ring .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene has been investigated for its potential as a pharmaceutical agent. Its fluorinated structure may contribute to enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.
Case Study: Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit antitumor properties. Studies have shown that derivatives of benzodioxene compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Environmental Chemistry
The compound's stability and persistence in the environment make it a candidate for studying pollutant degradation pathways. Its resistance to biodegradation can provide insights into the behavior of similar fluorinated compounds in ecological systems.
Case Study: Degradation Pathways
Research on the degradation of fluorinated compounds has revealed that they can undergo photolytic and microbial transformations. Investigating the degradation of this compound can help assess its environmental impact and inform remediation strategies.
Material Science
Due to its unique chemical properties, this compound is explored for use in advanced materials such as coatings and polymers. The incorporation of fluorine can enhance properties like chemical resistance and thermal stability.
Case Study: Fluoropolymer Development
Fluorinated compounds are integral in developing high-performance polymers used in various applications, including electronics and aerospace. The synthesis of copolymers incorporating this compound could lead to materials with superior characteristics.
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry for developing new analytical methods such as chromatography and mass spectrometry. Its distinct mass spectrum provides a benchmark for identifying similar compounds.
Case Study: Method Development
Studies have utilized this compound in the development of sensitive detection methods for environmental monitoring of fluorinated pollutants.
Data Table: Summary of Applications
Application Area | Description | Relevant Case Studies |
---|---|---|
Medicinal Chemistry | Potential antitumor agent; enhances metabolic stability | Antitumor activity studies |
Environmental Chemistry | Investigates degradation pathways; assesses ecological impact | Degradation pathway analysis |
Material Science | Used in advanced coatings and polymers; improves chemical resistance | Fluoropolymer development |
Analytical Chemistry | Standard reference material for method development | Sensitive detection method development |
Mechanism of Action
The mechanism of action of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,2,3,3-tetrafluoro-1,4-benzodioxene: Lacks the nitro group, resulting in different chemical and biological properties.
2,2,3,3-Tetrafluoro-7-nitro-1,4-benzodioxene:
6-Chloro-7-nitro-1,4-benzodioxene: Lacks the fluorine atoms, leading to variations in its chemical behavior and uses.
Uniqueness
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is unique due to the combination of chlorine, fluorine, and nitro groups on the benzodioxene ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a synthetic organic compound with notable applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure imparts specific biological activities that are of significant interest in research and industrial applications.
Chemical Structure and Properties
The chemical formula for this compound is C8H2ClF4N. The molecular structure includes a benzodioxene core modified with chlorine and nitro groups as well as multiple fluorine atoms. This configuration contributes to its reactivity and biological interactions.
Key Properties
Property | Value |
---|---|
Molecular Weight | 220.55 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic processes. Its fluorinated structure enhances lipophilicity, facilitating cellular membrane penetration.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:
- Bacterial Inhibition : Tests showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It has also shown potential antifungal activity against pathogens like Candida albicans.
Cytotoxicity
Research into the cytotoxic effects of this compound indicates that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
- Cytotoxicity Assessment : In vitro studies conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .
- Environmental Impact Study : An environmental assessment highlighted the persistence of this compound in aquatic systems and its potential bioaccumulation in marine organisms .
Properties
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4NO4/c9-3-1-5-6(2-4(3)14(15)16)18-8(12,13)7(10,11)17-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDBRLFSXANELD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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